Aldh1A3-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

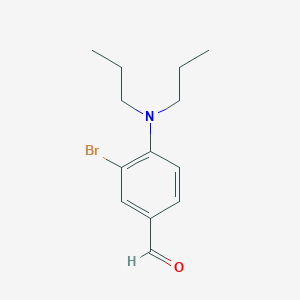

C13H18BrNO |

|---|---|

Molecular Weight |

284.19 g/mol |

IUPAC Name |

3-bromo-4-(dipropylamino)benzaldehyde |

InChI |

InChI=1S/C13H18BrNO/c1-3-7-15(8-4-2)13-6-5-11(10-16)9-12(13)14/h5-6,9-10H,3-4,7-8H2,1-2H3 |

InChI Key |

WIBRZAPMVFXQDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1)C=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

Aldh1A3-IN-1: A Deep Dive into its Mechanism of Action in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A3 (ALDH1A3), a critical enzyme in the retinoic acid (RA) signaling pathway, has emerged as a significant therapeutic target in oncology.[1][2] Its overexpression is frequently observed in various cancers and is associated with tumor progression, metastasis, chemoresistance, and the maintenance of cancer stem cell (CSC) populations.[1][3] This has spurred the development of specific inhibitors to target ALDH1A3's activity. This technical guide focuses on the mechanism of action of one such inhibitor, Aldh1A3-IN-1, in cancer cells, providing an in-depth resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of Retinoic Acid Synthesis

This compound is a potent and selective inhibitor of the ALDH1A3 enzyme.[4][5] The primary mechanism of action of this compound in cancer cells is the direct inhibition of ALDH1A3's enzymatic activity, which is the oxidation of retinal to retinoic acid.[1][3] Retinoic acid is a crucial signaling molecule that regulates gene expression by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] These receptor-ligand complexes then bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription.[3] By blocking the production of retinoic acid, this compound disrupts this signaling cascade, leading to downstream effects on cancer cell proliferation, differentiation, and survival.[2][3]

Key Signaling Pathways Modulated by this compound

The inhibition of ALDH1A3 by this compound impacts several critical signaling pathways implicated in cancer progression.

Retinoic Acid (RA) Signaling Pathway

The most direct consequence of this compound activity is the suppression of the RA signaling pathway. In cancer cells overexpressing ALDH1A3, this pathway is often hijacked to promote a malignant phenotype. By inhibiting RA synthesis, this compound can reverse these effects, leading to decreased expression of pro-tumorigenic genes and potentially inducing cell differentiation or apoptosis.

PI3K/AKT/mTOR Signaling Pathway

Emerging evidence suggests a crosstalk between ALDH1A3 and the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3] In some cancer types, ALDH1A3 expression has been linked to the activation of this pathway.[3] While the precise molecular links are still under investigation, it is hypothesized that ALDH1A3-mediated metabolic changes or RA-independent functions may influence PI3K/AKT/mTOR signaling. By inhibiting ALDH1A3, this compound may indirectly lead to the downregulation of this pro-survival pathway, thereby sensitizing cancer cells to apoptosis.

Quantitative Data on ALDH1A3 Inhibitors

The development of ALDH1A3 inhibitors has yielded several compounds with varying potencies. Below is a summary of quantitative data for this compound and other notable inhibitors.

| Inhibitor | Target | IC50 (µM) | Ki (µM) | Cell Line(s) | Reference(s) |

| This compound | ALDH1A3 | 0.63 | 0.46 | Prostate Cancer | [4][5] |

| Aldh1A3-IN-2 | ALDH1A3 | 1.29 | - | Prostate Cancer | [1] |

| Aldh1A3-IN-3 | ALDH1A3 | 0.26 | - | Prostate Cancer | [1] |

| ABMM-15 | ALDH1A3 | 0.23 | - | A549, H1299 | [6] |

| ABMM-16 | ALDH1A3 | 1.29 | - | A549, H1299 | [6] |

| MF-7 | ALDH1A3 | 22.8 | - | MDA-MB-468 | |

| MCI-INI-3 | ALDH1A3 | 0.46 | - | Mesenchymal Glioma Stem Cells | [2] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery research. The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

ALDH1A3 Enzyme Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of ALDH1A3.

Materials:

-

Recombinant human ALDH1A3 enzyme

-

This compound (or other inhibitors)

-

Retinal (substrate)

-

NAD+ (cofactor)

-

Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

-

96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, NAD+, and varying concentrations of this compound. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the recombinant ALDH1A3 enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, retinal.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Western Blotting for PI3K/AKT/mTOR Pathway Analysis

This protocol is used to assess the phosphorylation status and total protein levels of key components of the PI3K/AKT/mTOR pathway following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cancer cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

-

Cancer cell line of interest

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to attach overnight.

-

Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Conclusion

This compound represents a promising therapeutic agent for cancers characterized by ALDH1A3 overexpression. Its primary mechanism of action, the inhibition of retinoic acid synthesis, leads to the disruption of key signaling pathways that drive cancer cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other ALDH1A3 inhibitors. Future research should continue to elucidate the intricate downstream effects of ALDH1A3 inhibition and explore its efficacy in combination with other anti-cancer therapies.

References

- 1. Clonogenic Assay [bio-protocol.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

The Role of Aldh1A3-IN-1 in Modulating Retinoic Acid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of ALDH1A3 activity and the subsequent alteration of RA signaling have been implicated in the pathology of various diseases, most notably in cancer, where it is often associated with cancer stem cell (CSC) populations, chemoresistance, and poor prognosis.[1][2] This technical guide provides an in-depth overview of Aldh1A3-IN-1, a representative selective inhibitor of ALDH1A3, and its function in modulating the retinoic acid signaling pathway. We will delve into its mechanism of action, present quantitative data on its activity, detail key experimental protocols for its evaluation, and visualize the underlying biological and experimental frameworks.

Introduction to ALDH1A3 and Retinoic Acid Signaling

The aldehyde dehydrogenase (ALDH) superfamily comprises a group of enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] Within this superfamily, ALDH1A3, also known as retinaldehyde dehydrogenase 3 (RALDH3), plays a pivotal role in the canonical retinoic acid (RA) signaling pathway.[3] It catalyzes the irreversible oxidation of retinaldehyde to all-trans retinoic acid (atRA).[3][4]

Once synthesized, atRA translocates to the nucleus and binds to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5][6] This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[5][7] The downstream effects of RA signaling are highly context-dependent and can influence cell fate decisions, leading to either differentiation or, in some cancer contexts, the maintenance of a stem-like state.[7][8]

Given the crucial role of ALDH1A3 in RA production and its association with cancer progression, the development of selective ALDH1A3 inhibitors has become a promising therapeutic strategy.[1][2][8] this compound represents a class of such inhibitors, designed to specifically target ALDH1A3 with high potency and selectivity, thereby offering a tool to dissect the function of this enzyme and a potential avenue for therapeutic intervention.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of ALDH1A3. Structural studies of similar selective inhibitors, such as NR6, have revealed that they bind within the catalytic tunnel of the ALDH1A3 enzyme.[1][2] This binding is often stabilized by interactions with specific, non-conserved amino acid residues within the ALDH1A3 isoform, which is the basis for their selectivity over other ALDH isoforms like ALDH1A1 and ALDH1A2.[2][9] By occupying the active site, this compound prevents the substrate, retinaldehyde, from binding and being oxidized. This leads to a significant reduction in the intracellular synthesis of RA, thereby attenuating the downstream signaling cascade.

Quantitative Data Presentation

The efficacy of selective ALDH1A3 inhibitors has been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data for representative ALDH1A3 inhibitors, which serve as a proxy for this compound.

Table 1: Enzymatic Inhibition Data

| Inhibitor | Target | IC50 (µM) | Ki (µM) | Selectivity Notes | Reference(s) |

| NR6 | ALDH1A3 | 5.3 ± 1.5 | 3.7 ± 0.4 | Highly selective over ALDH1A1 and ALDH1A2.[2][10] | [2][10] |

| Compound 15 | ALDH1A3 | 0.23 | - | Potent and selective for ALDH1A3.[5] | [5] |

| Compound 16 | ALDH1A3 | 1.29 | - | Potent and selective for ALDH1A3.[5] | [5] |

Table 2: Cellular Activity Data

| Inhibitor | Cell Line | Assay | EC50 (nM) | Effect | Reference(s) |

| NR6 | U87MG (Glioblastoma) | MTT Assay (72h) | 0.378 | Induces apoptotic cell death.[10][11] | [10][11] |

| NR6 | HCT116 (Colorectal Cancer) | MTT Assay (72h) | 0.648 | Induces apoptotic cell death.[10][11] | [10][11] |

| NR6 | U87MG | Wound Healing | 0.01 (10 nM) | Reduces cell migration.[9] | [9] |

| NR6 | HCT116 | Wound Healing | 0.01 (10 nM) | Reduces cell migration.[9] | [9] |

| NR6 | U87MG & HCT116 | ALDEFLUOR Assay | 1 µM | Reduces ALDH activity.[9][11] | [9][11] |

| Compound 15 | MCF7, MDA-MB-231, PC-3 | Cell Viability | Non-cytotoxic alone | Sensitizes cancer cells to doxorubicin.[3][12] | [3][12] |

| Compound 16 | MCF7, MDA-MB-231, PC-3 | Cell Viability | Non-cytotoxic alone | Sensitizes cancer cells to doxorubicin.[3][12] | [3][12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's function. Below are protocols for key experiments.

ALDEFLUOR™ Assay for ALDH Activity

This assay identifies and quantifies the population of cells with high ALDH enzymatic activity.

Principle: The ALDEFLUOR™ reagent is a fluorescent, non-toxic substrate for ALDH, BODIPY®-aminoacetaldehyde (BAAA). In the presence of ALDH, BAAA is converted to the fluorescent product BODIPY®-aminoacetate (BAA), which is retained within the cells. The fluorescence intensity is proportional to ALDH activity and can be measured by flow cytometry. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used to establish baseline fluorescence and define the ALDH-positive population.[6][13][14]

Protocol:

-

Cell Preparation: Harvest cells and resuspend them in ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.[13]

-

Reagent Preparation: Activate the ALDEFLUOR™ substrate according to the manufacturer's instructions.

-

Staining:

-

Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.[13]

-

Analysis:

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on collective cell migration.

Principle: A "wound" or a cell-free gap is created in a confluent monolayer of cells. The rate at which the cells migrate to close this gap is monitored over time. A delay in wound closure in the presence of an inhibitor indicates an anti-migratory effect.[4][8]

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer (95-100%).[8]

-

Wound Creation:

-

Treatment: Add fresh media containing the desired concentration of this compound or vehicle control.

-

Imaging:

-

Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time relative to the initial wound area.

Quantitative Real-Time PCR (qRT-PCR) for RA Target Genes

This method is used to measure changes in the expression of genes known to be regulated by retinoic acid.

Principle: qRT-PCR quantifies the amount of a specific mRNA transcript in a sample. By inhibiting ALDH1A3, the production of RA is decreased, leading to changes in the expression of RA-responsive genes. This protocol measures those changes.

Protocol:

-

Cell Treatment: Treat cells with this compound or vehicle control for a specified period (e.g., 24, 48 hours).

-

RNA Isolation: Isolate total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA, gene-specific primers for RA target genes (e.g., RARβ, CYP26A1) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Analysis: Determine the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression.

Western Blotting for ALDH1A3 Protein Expression

This technique is used to detect and quantify the levels of ALDH1A3 protein in cell lysates.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using an antibody specific to ALDH1A3.

Protocol:

-

Protein Extraction: Lyse treated cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ALDH1A3.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).

Visualizing the Retinoic Acid Signaling Pathway

The following diagram illustrates the canonical retinoic acid signaling pathway and the point of intervention for an ALDH1A3 inhibitor.

Conclusion

This compound and other selective ALDH1A3 inhibitors are invaluable tools for elucidating the role of the ALDH1A3/retinoic acid axis in health and disease. By potently and selectively blocking the synthesis of retinoic acid, these compounds allow for the precise investigation of downstream cellular effects, including impacts on cancer stem cell viability, differentiation, and chemoresistance. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals aiming to explore the therapeutic potential of targeting ALDH1A3. Further investigation into the in vivo efficacy and safety of these inhibitors will be critical in translating these promising preclinical findings into novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. A Selective ALDH1A3 Inhibitor Impairs Mesothelioma 3-D Multicellular Spheroid Growth and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scratch Wound Healing Assay [bio-protocol.org]

- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. stemcell.com [stemcell.com]

- 8. clyte.tech [clyte.tech]

- 9. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ALDH1A3 inhibitor NR6 | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 14. google.com [google.com]

Targeting Cancer Stem Cell Maintenance: A Technical Guide to Aldh1A3-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the ability to self-renew and differentiate, driving tumor initiation, progression, metastasis, and therapeutic resistance. Aldehyde dehydrogenase 1A3 (ALDH1A3), a key enzyme in the retinoic acid (RA) signaling pathway, has emerged as a critical regulator of CSC maintenance in various malignancies, including prostate, breast, and non-small cell lung cancer. This technical guide provides an in-depth exploration of Aldh1A3-IN-1, a potent and selective inhibitor of ALDH1A3, as a tool to investigate and potentially target ALDH1A3-dependent CSC functions. This document outlines the mechanism of action of ALDH1A3, summarizes the quantitative data of its inhibitor this compound, provides detailed experimental protocols for its use in CSC research, and visualizes key signaling pathways and experimental workflows.

The Role of ALDH1A3 in Cancer Stem Cell Maintenance

Aldehyde dehydrogenase 1A3 (ALDH1A3) is a member of the ALDH superfamily of enzymes responsible for oxidizing aldehydes to their corresponding carboxylic acids.[1] In the context of cancer, ALDH1A3 is a well-established marker for CSCs in numerous solid tumors.[2][3] Its role in maintaining the CSC phenotype is multifaceted and primarily linked to its enzymatic activity of converting retinal to retinoic acid (RA).[4] RA, a potent signaling molecule, binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then act as transcription factors to regulate the expression of a wide array of genes involved in cell proliferation, differentiation, and survival.[4]

Upregulation of ALDH1A3 in CSCs leads to increased RA production, which in turn can activate signaling pathways crucial for stemness, such as the PI3K/AKT/mTOR and STAT3 pathways.[5][6] The ALDH1A3-RA axis has been shown to promote the expression of genes associated with self-renewal and to suppress differentiation.[7][8] Furthermore, high ALDH1A3 activity is often correlated with resistance to conventional chemotherapy and radiation, making it an attractive therapeutic target.[2] Inhibition of ALDH1A3 has been demonstrated to reduce the CSC population, decrease tumorigenicity, and sensitize cancer cells to standard treatments.[2][5]

Quantitative Data on this compound

This compound, also known as Compound 14, is a small molecule inhibitor that exhibits high potency and selectivity for ALDH1A3.[9][10] Its inhibitory action is competitive, meaning it directly competes with the enzyme's substrate.[10] The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 | 0.63 µM | [9] |

| Ki | 0.46 µM | [9] |

| Mechanism of Inhibition | Competitive | [10] |

| Cell Line | Cancer Type | IC50 (96h exposure) | Reference |

| PC3 | Prostate Cancer | 47 ± 6 µM | [9] |

| LNCaP | Prostate Cancer | 25 ± 1 µM | [9] |

| DU145 | Prostate Cancer | 61 ± 5 µM | [9] |

| Property | Information | Reference |

| Solubility | DMSO (≥ 25 mg/mL) | [11] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [9] |

Experimental Protocols

The following protocols provide a framework for utilizing this compound to investigate its effects on cancer stem cell properties.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 72 or 96 hours).[9]

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

ALDEFLUOR™ Assay for ALDH Activity

This assay identifies and quantifies the population of cells with high ALDH enzymatic activity, a hallmark of CSCs.

Materials:

-

Cancer cell lines or primary tumor cells

-

ALDEFLUOR™ Kit (STEMCELL Technologies)

-

This compound

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of your cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.

-

For each sample, prepare a "test" tube and a "control" tube.

-

Add the activated ALDEFLUOR™ reagent to the "test" tube.

-

Add the activated ALDEFLUOR™ reagent and the specific ALDH inhibitor DEAB (provided in the kit) to the "control" tube. This will serve as the negative control for gating.

-

To assess the effect of this compound, prepare an additional "test" tube and pre-incubate the cells with the desired concentration of this compound for a specified time before adding the ALDEFLUOR™ reagent.

-

Incubate all tubes for 30-60 minutes at 37°C, protected from light.

-

Centrifuge the cells and resuspend them in ALDEFLUOR™ Assay Buffer.

-

Analyze the cells using a flow cytometer. The ALDH-positive (ALDHbright) population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells, a key functional characteristic.

Materials:

-

Cancer cell lines or primary tumor cells

-

Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates or flasks

-

This compound

Procedure:

-

Prepare a single-cell suspension of the cancer cells.

-

Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in serum-free sphere-forming medium in ultra-low attachment plates.

-

Add this compound at various concentrations to the culture medium. Include a vehicle control.

-

Incubate the plates for 7-14 days, allowing spheres to form.

-

Count the number of spheres (typically >50 µm in diameter) in each well using a microscope.

-

To assess self-renewal over multiple generations, spheres can be collected, dissociated into single cells, and re-plated under the same conditions (secondary sphere formation assay).

-

Quantify the sphere formation efficiency (SFE) as (Number of spheres formed / Number of cells seeded) x 100%.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to ALDH1A3 function and its investigation.

Conclusion

This compound provides a valuable chemical tool for dissecting the intricate role of ALDH1A3 in cancer stem cell biology. Its potency and selectivity make it a suitable agent for in vitro and potentially in vivo studies aimed at understanding the downstream consequences of ALDH1A3 inhibition. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate research in this promising area of cancer drug discovery. Further investigation into the therapeutic potential of this compound and other ALDH1A3 inhibitors is warranted to develop novel strategies for eradicating cancer stem cells and improving patient outcomes.

References

- 1. ALDH1A3 - Wikipedia [en.wikipedia.org]

- 2. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Aldh1A3-IN-1: A Potent and Selective Inhibitor of Aldehyde Dehydrogenase 1A3

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key signaling molecule.[1] Its overexpression is implicated in the progression and chemoresistance of various cancers, including prostate cancer, making it a compelling therapeutic target.[2][3] This technical guide provides a comprehensive initial characterization of Aldh1A3-IN-1, a potent inhibitor of ALDH1A3. This document details its biochemical and cellular activity, provides protocols for its evaluation, and visualizes its mechanism of action within the broader ALDH1A3 signaling pathway.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Target | Notes |

| IC50 | 0.63 µM | ALDH1A3 | Half-maximal inhibitory concentration.[4] |

| Ki | 0.46 µM | ALDH1A3 | Inhibitor constant, indicating binding affinity.[4] |

| Selectivity | - | ALDH1A1, ALDH1A2, ALDH2, ALDH3A1 | Data on selectivity against other ALDH isoforms is crucial for further development and will require dedicated assays. |

Table 2: Cellular Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) | Exposure Time | Assay |

| LNCaP | 25 | 96 hours | MTT Assay |

| PC-3 | 47 | 96 hours | MTT Assay |

| DU-145 | 61 | 96 hours | MTT Assay |

Data compiled from publicly available information.[4]

Experimental Protocols

ALDH1A3 Enzyme Inhibition Assay

This protocol is designed to determine the in vitro potency of inhibitors against purified ALDH1A3 enzyme.

Materials:

-

Purified recombinant human ALDH1A3 enzyme

-

This compound or other test compounds

-

NAD+ (cofactor)

-

Aldehyde substrate (e.g., retinaldehyde)

-

Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)

-

96-well, black, flat-bottom plates

-

Plate reader capable of measuring fluorescence at Ex/Em = 340/460 nm

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

ALDH1A3 enzyme (final concentration typically in the nanomolar range)

-

This compound dilution or vehicle control

-

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of NAD+ and the aldehyde substrate.

-

Immediately begin kinetic reading on the plate reader, measuring the increase in NADH fluorescence over time (e.g., every minute for 30 minutes).

-

The rate of reaction is determined from the linear phase of the fluorescence curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][5]

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well, clear, flat-bottom plates

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.

-

Incubate the cells for the desired period (e.g., 96 hours).

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

Mandatory Visualizations

ALDH1A3 Signaling Pathway in Cancer

Caption: ALDH1A3 signaling pathway in cancer and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Caption: A logical workflow for the comprehensive characterization of an ALDH1A3 inhibitor.

Logical Relationship of Key Findings

Caption: Logical flow from biochemical potency to therapeutic potential for this compound.

References

The Biological Effects of Aldh1A3-IN-1 on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological effects of Aldh1A3-IN-1, a potent inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), with a specific focus on its impact on cell proliferation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Introduction to ALDH1A3 and its Role in Cancer

Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a member of the aldehyde dehydrogenase superfamily of enzymes responsible for oxidizing various aldehydes to their corresponding carboxylic acids.[1] ALDH1A3 plays a critical role in the biosynthesis of retinoic acid (RA), a signaling molecule that regulates cell proliferation, differentiation, and apoptosis.[2][3] Elevated expression of ALDH1A3 has been observed in various cancers and is often associated with cancer stem cell populations, contributing to tumor progression, chemoresistance, and poor patient outcomes.[1][4] Consequently, the development of selective ALDH1A3 inhibitors, such as this compound, presents a promising therapeutic strategy for cancer treatment.

This compound: A Potent and Selective Inhibitor

This compound, also identified as Compound 14, is a potent and selective inhibitor of the ALDH1A3 isoform.[5][6] Its inhibitory activity is significantly higher for ALDH1A3 compared to other ALDH isoforms, making it a valuable tool for studying the specific functions of ALDH1A3.[5][6]

Quantitative Data on the Biological Effects of this compound

The primary biological effect of this compound is the inhibition of cell proliferation, particularly in cancer cells that exhibit high levels of ALDH1A3 expression.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 (ALDH1A3) | 0.63 µM | [5] |

| Ki (ALDH1A3) | 0.46 ± 0.15 µM | [6] |

| IC50 (ALDH1A1) | 7.08 µM | [5] |

| IC50 (ALDH3A1) | 8.00 µM | [5] |

Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 (96h incubation) | Reference |

| PC3 | 47 ± 6 µM | [5] |

| LNCaP | 25 ± 1 µM | [5] |

| DU145 | 61 ± 5 µM | [5] |

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.

Experimental Protocols

This section outlines a detailed methodology for a key experiment used to quantify the effect of this compound on cell proliferation.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Prostate cancer cell lines (e.g., PC3, LNCaP, DU145)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from a non-effective dose to a dose that induces maximal inhibition (e.g., 0-200 µM).[5] A vehicle control (DMSO) should be included. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 96 hours).[5]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently mix by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of ALDH1A3 Inhibition

The primary mechanism of action of this compound is the inhibition of ALDH1A3, which in turn blocks the synthesis of retinoic acid. This disruption of the retinoic acid signaling pathway is a key contributor to the observed anti-proliferative effects.

Caption: ALDH1A3 inhibition by this compound blocks retinoic acid synthesis.

Experimental Workflow for Assessing Anti-proliferative Effects

The following diagram illustrates a typical workflow for evaluating the impact of this compound on cancer cell proliferation.

Caption: Workflow for determining the anti-proliferative effects of this compound.

Conclusion

This compound is a potent and selective inhibitor of ALDH1A3 that demonstrates significant anti-proliferative effects in cancer cells, particularly in prostate cancer cell lines. Its mechanism of action is primarily through the inhibition of retinoic acid synthesis, a critical pathway for cell growth and survival. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of targeting ALDH1A3 in cancer.

References

- 1. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde dehydrogenase 1A3 influences breast cancer progression via differential retinoic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Aldh1A3-IN-1: A Chemical Probe for the Functional Investigation of Aldehyde Dehydrogenase 1A3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aldehyde dehydrogenase 1A3 (ALDH1A3) is a critical enzyme within the ALDH superfamily, which consists of 19 isoforms in humans.[1] These enzymes are primarily responsible for the irreversible oxidation of aldehydes to their corresponding carboxylic acids.[2][3] ALDH1A3, in particular, plays a pivotal role in cellular detoxification and the synthesis of retinoic acid (RA) from retinal.[1][3][4] Elevated ALDH1A3 expression is increasingly recognized as a marker for cancer stem cells (CSCs) and is associated with poor prognosis, tumor progression, and chemoresistance in a variety of cancers, including breast, prostate, and glioblastoma.[1][3][5][6][7] This has positioned ALDH1A3 as a compelling target for novel cancer therapies.

Aldh1A3-IN-1, also known as Compound 14, has emerged as a potent and valuable chemical probe for elucidating the complex functions of ALDH1A3.[8] This guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its use in studying ALDH1A3-mediated signaling pathways.

Biochemical Profile and Selectivity of this compound

This compound is a potent inhibitor of ALDH1A3.[8] Its inhibitory activity has been characterized against ALDH1A3 and other related ALDH isoforms, demonstrating a degree of selectivity that makes it a useful tool for distinguishing the functions of ALDH1A3 from other family members.

| Parameter | Enzyme | Value | Description | Reference |

| IC50 | hALDH1A3 | 0.63 µM | Half-maximal inhibitory concentration. | [8] |

| hALDH1A1 | 7.08 µM | ~11-fold selectivity over ALDH1A1. | [8][9] | |

| hALDH3A1 | 8.00 µM | ~13-fold selectivity over ALDH3A1. | [8] | |

| Ki | hALDH1A3 | 0.46 µM | Inhibitor constant, indicating binding affinity. | [8][9] |

| Km | hALDH1A3 | 26.92 µM | Michaelis constant for the substrate (Hexanal). | [8][9] |

Table 1: Summary of quantitative data for this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of ALDH1A3.[10] This means it binds to the active site of the enzyme, competing with the natural substrate, retinaldehyde. By blocking the active site, this compound prevents the oxidation of retinaldehyde to retinoic acid, thereby inhibiting the primary function of ALDH1A3.[10] The reduction in retinoic acid biosynthesis is a key downstream effect of ALDH1A3 inhibition and is comparable to the effects seen with genetic knockout of the ALDH1A3 gene.[10]

ALDH1A3-Regulated Signaling Pathways

ALDH1A3 is implicated in several crucial cellular signaling pathways that promote cancer progression. This compound serves as an invaluable tool to dissect these complex networks.

Retinoic Acid (RA) Signaling

The canonical function of ALDH1A3 is the synthesis of retinoic acid.[1][3] RA is a potent signaling molecule that binds to nuclear receptors (RAR/RXR heterodimers), which then bind to retinoic acid response elements (RAREs) in the promoter regions of target genes to regulate their transcription.[1][11][12] In some cancers, ALDH1A3-driven RA signaling promotes tumor growth and the expression of genes associated with metastasis.[1][4]

Caption: ALDH1A3-mediated Retinoic Acid (RA) signaling pathway and its inhibition by this compound.

PI3K/AKT/mTOR Pathway

In prostate and gastric cancer, increased ALDH1A3 activity has been shown to activate the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival. Activation of this pathway by ALDH1A3 can confer a survival advantage to cancer cells and decrease their sensitivity to chemotherapeutic agents like docetaxel.[1]

Caption: Upregulation of the PI3K/AKT/mTOR pathway by ALDH1A3, promoting survival and chemoresistance.

STAT3 Pathway

In non-small cell lung cancer (NSCLC), the STAT3 signaling pathway has been shown to regulate ALDH activity.[13] Knockdown of STAT3 leads to a reduction in the ALDH-positive cell population and impairs tumor cell clonogenicity, suggesting a direct link between STAT3 signaling and the maintenance of ALDH-positive CSCs.[13] ALDH1A3 is the predominant isozyme responsible for this activity in most NSCLCs.[13]

Caption: Regulation of ALDH1A3 expression and activity by the STAT3 signaling pathway in NSCLC.

Experimental Protocols and Workflows

This compound can be utilized in a variety of in vitro and cell-based assays to probe the function of ALDH1A3.

General Experimental Workflow

A typical workflow for characterizing the effects of this compound involves progressing from biochemical assays to cell-based functional assays to confirm its mechanism of action and biological effects.

Caption: A standard experimental workflow for validating the activity of this compound.

Detailed Methodologies

1. ALDH1A3 Enzyme Inhibition Assay

-

Objective: To determine the IC50 and Ki of this compound against purified recombinant human ALDH1A3.

-

Principle: The enzymatic activity of ALDH1A3 is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

-

Materials:

-

Recombinant human ALDH1A3 enzyme.

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5.

-

Substrate: Hexanal or retinal.

-

Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).

-

This compound dissolved in DMSO.

-

96-well UV-transparent microplate.

-

Microplate spectrophotometer.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, NAD+, and the inhibitor (or DMSO for control).

-

Add the ALDH1A3 enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the aldehyde substrate (e.g., Hexanal).

-

Immediately begin monitoring the increase in absorbance at 340 nm every 30-60 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity (V) for each inhibitor concentration.

-

For IC50 determination, plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve.

-

For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition and calculate the Ki value.[9]

-

2. Aldefluor Assay for Cellular ALDH Activity

-

Objective: To measure the enzymatic activity of ALDH in live cells and confirm target engagement by this compound.

-

Principle: The Aldefluor assay uses a non-toxic, fluorescent substrate for ALDH (BODIPY-aminoacetaldehyde) that freely diffuses into intact cells.[3] In the presence of active ALDH, the substrate is converted to a charged fluorescent product that is retained inside the cell. The resulting fluorescence intensity is proportional to ALDH activity and can be measured by flow cytometry.[14][15]

-

Materials:

-

Procedure:

-

Harvest cells and resuspend them in Aldefluor assay buffer.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 30 minutes).

-

Prepare a negative control sample by treating cells with DEAB.

-

Add the activated Aldefluor substrate to all samples.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Analyze the cells using a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC).

-

Use the DEAB-treated sample to set the gate for the ALDH-positive population.

-

Quantify the percentage of ALDH-positive cells in the vehicle- and this compound-treated samples to determine the dose-dependent inhibition of cellular ALDH activity.[10]

-

3. Cell Viability / Antiproliferative Assay (MTT Assay)

-

Objective: To evaluate the effect of this compound on the proliferation and viability of cancer cells.

-

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound (e.g., 0-200 µM) or vehicle control.[8]

-

Incubate for a specified period (e.g., 72 or 96 hours).[8]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for antiproliferative activity.[8]

-

4. Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure changes in the mRNA expression of ALDH1A3 and its downstream target genes following treatment with this compound.

-

Principle: This technique quantifies the amount of a specific RNA transcript by reverse transcribing it into cDNA, followed by amplification of the cDNA in a real-time PCR instrument using fluorescent probes or dyes.

-

Materials:

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Isolate total RNA from the cells using a suitable extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qRT-PCR reaction with the cDNA template, primers, and master mix.

-

Run the reaction on a qRT-PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., ACTB, GAPDH).[15] This will reveal the fold-change in gene expression induced by the inhibitor.

-

Conclusion

This compound is a potent and selective chemical probe that is instrumental in the study of ALDH1A3 biology. Its ability to competitively inhibit the enzymatic activity of ALDH1A3 allows for the precise dissection of its role in retinoic acid signaling and other cancer-promoting pathways like PI3K/AKT/mTOR and STAT3. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize this compound to investigate cellular processes, validate ALDH1A3 as a therapeutic target, and explore the downstream consequences of its inhibition. As research into the role of ALDH isoforms in disease continues to expand, tools like this compound will remain essential for advancing our understanding and developing targeted therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. scientificarchives.com [scientificarchives.com]

- 3. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde dehydrogenase 1A3 influences breast cancer progression via differential retinoic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI Insight - CHD7 represses the retinoic acid synthesis enzyme ALDH1A3 during inner ear development [insight.jci.org]

- 12. researchgate.net [researchgate.net]

- 13. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. biorxiv.org [biorxiv.org]

- 16. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of ALDH1A3 Inhibitors: A Technical Guide to Aldh1A3-IN-1 and Novel Compound Discovery

For Researchers, Scientists, and Drug Development Professionals

Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a critical target in oncology, playing a pivotal role in cancer stem cell biology, therapeutic resistance, and metastasis.[1][2] Its overexpression in various cancers, including prostate, breast, lung, and glioblastoma, is often correlated with poor patient outcomes.[2][3][4] This has spurred the development of selective ALDH1A3 inhibitors, such as Aldh1A3-IN-1, as promising therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel ALDH1A3 inhibitors, with a focus on this compound, and outlines key experimental protocols and signaling pathways.

Quantitative Data Summary of Novel ALDH1A3 Inhibitors

The development of potent and selective ALDH1A3 inhibitors is a key objective in targeting ALDH1A3-driven cancers. The following tables summarize the quantitative data for this compound and other recently discovered inhibitors.

| Inhibitor | Target | IC50 (µM) | Ki (µM) | Notes | Reference |

| This compound | ALDH1A3 | 0.63 | 0.46 | Potent inhibitor studied in prostate cancer. | [5] |

| NR6 | ALDH1A3 | 5.3 ± 1.5 | 3.7 ± 0.4 | Selective and competitive inhibitor. | [6] |

| ABMM-15 | ALDH1A3 | 0.23 | Not Reported | Benzyloxybenzaldehyde scaffold, potent and selective. | [2][3][7] |

| ABMM-16 | ALDH1A3 | 1.29 | Not Reported | Benzyloxybenzaldehyde scaffold, potent and selective. | [2][3][7] |

| VS1 | ALDH1A3 | 8.77 ± 0.45 | Not Reported | Reversible inhibitor identified through virtual screening. | [8] |

Table 1: Enzymatic Inhibition Data for Novel ALDH1A3 Inhibitors

| Inhibitor | Cell Line | Antiproliferative IC50 (µM) | Cancer Type | Reference |

| This compound | PC3 | 47 ± 6 | Prostate Cancer | [5] |

| LNCaP | 25 ± 1 | Prostate Cancer | [5] | |

| DU145 | 61 ± 5 | Prostate Cancer | [5] | |

| ABMM-6 | H1299 | 14.0 | Non-small cell lung cancer | [2][3] |

| ABMM-24 | H1299 | 13.7 | Non-small cell lung cancer | [2][3] |

| ABMM-32 | H1299 | 13.0 | Non-small cell lung cancer | [2][3] |

Table 2: Cellular Activity of Novel ALDH1A3 Inhibitors

Core Signaling Pathways Involving ALDH1A3

ALDH1A3's primary function is the irreversible oxidation of retinal to retinoic acid (RA), a potent signaling molecule that regulates gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][9] This pathway is integral to cell differentiation, proliferation, and apoptosis. In cancer, aberrant ALDH1A3 activity can disrupt these processes.

Caption: ALDH1A3 signaling pathway and its upstream regulators.

Several upstream signaling pathways regulate ALDH1A3 expression, including the EGFR, PI3K/AKT/mTOR, and STAT3 pathways.[1][4][10] Conversely, the tumor suppressor TUSC2 has been shown to suppress ALDH1A3 activity.[11] The intricate network of signaling pathways underscores the complexity of ALDH1A3's role in cancer.

Experimental Protocols

Synthesis of Benzyloxybenzaldehyde Derivatives (General Procedure)

A common synthetic route to novel ALDH1A3 inhibitors, such as ABMM-15 and ABMM-16, involves the O-alkylation of a phenolic starting material.[12]

-

Reaction Setup: To a solution of the phenolic starting material (1.0 equivalent) and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF), add the corresponding benzyl halide (1.0 equivalent).

-

Reaction Conditions: Stir the resulting solution overnight at 70-80°C.

-

Work-up: After the reaction is complete, reduce the volume of DMF by evaporation under vacuum.

-

Purification: Add water to the resulting solution to induce precipitation. Filter the precipitate and dry it to yield the desired benzyloxybenzaldehyde derivative.

Caption: Synthesis workflow for benzyloxybenzaldehyde ALDH1A3 inhibitors.

ALDH1A3 Enzymatic Inhibition Assay

The inhibitory activity of compounds against ALDH1A3 is typically determined using a fluorometric assay that measures the production of NADH.[3][12][13][14]

-

Reagents and Materials:

-

Purified recombinant human ALDH1A3 enzyme.

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5).

-

NAD+ (cofactor).

-

Hexanal or another suitable aldehyde substrate.

-

Test compounds dissolved in DMSO.

-

384- or 1536-well black plates.

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm).

-

-

Assay Protocol:

-

Dispense the ALDH1A3 enzyme into the wells of the microplate.

-

Add the test compounds at various concentrations.

-

Incubate the enzyme and compound mixture for a defined period (e.g., 15-20 minutes) at room temperature, protected from light.[12][13]

-

Initiate the enzymatic reaction by adding a solution containing NAD+ and the aldehyde substrate.

-

Immediately measure the increase in fluorescence over time in a kinetic mode. The rate of NADH formation is directly proportional to the ALDH1A3 activity.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable model.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Impact of Aldh1A3-IN-1 on Tumor Spheroid Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation into the effects of Aldh1A3-IN-1, a potent inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), on the formation and viability of tumor spheroids. This document outlines the core mechanisms of ALDH1A3 in cancer, details experimental protocols for assessing the impact of its inhibition in 3D culture models, and presents available quantitative data to inform further research and drug development efforts.

Introduction: The Role of ALDH1A3 in Cancer

Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in the biosynthesis of retinoic acid (RA) and is increasingly recognized as a key player in cancer progression and therapy resistance.[1][2][3] Elevated ALDH1A3 expression is a hallmark of cancer stem cells (CSCs) in numerous malignancies, including breast, prostate, lung, and colorectal cancers, and is often associated with poor patient prognosis.[4] By catalyzing the oxidation of retinal to retinoic acid, ALDH1A3 influences gene expression programs that regulate cell proliferation, differentiation, and survival.[5][6] Its role in promoting a CSC phenotype makes it a compelling target for novel anti-cancer therapies.

This compound: A Potent and Selective Inhibitor

This compound has been identified as a potent inhibitor of the ALDH1A3 isoform.[7] While extensive data on its effects on 3D tumor spheroids is still emerging, its activity in 2D cell culture provides a strong rationale for its investigation in more physiologically relevant models.

Quantitative Data on this compound and Analogous Inhibitors

The following tables summarize the available quantitative data for this compound and other selective ALDH1A3 inhibitors. It is important to note that while this compound data is from 2D cell culture, the data for the selective inhibitor NR6 provides insights into the potential effects on 3D spheroids.

| Inhibitor | Target | Assay Type | Cell Line(s) | IC50 Value | Reference |

| This compound | ALDH1A3 | Enzyme Inhibition | - | 0.63 µM | [7] |

| Antiproliferation | PC3 (Prostate) | 47 ± 6 µM | [7] | ||

| Antiproliferation | LNCaP (Prostate) | 25 ± 1 µM | [7] | ||

| Antiproliferation | DU145 (Prostate) | 61 ± 5 µM | [7] | ||

| NR6 | ALDH1A3 | Spheroid Viability | MSTO-211H (Mesothelioma) | Not explicitly stated, but significant reduction at 1 µM | [7] |

| ABMM-15 | ALDH1A3 | Enzyme Inhibition | - | 0.23 µM | [8] |

| MCI-INI-3 | ALDH1A3 | Enzyme Inhibition | - | >140-fold selectivity for ALDH1A3 over ALDH1A1 | [9] |

Note: this compound is also referred to as compound 14 in some literature. ABMM-15 is presented as a compound with a benzyloxybenzaldehyde scaffold, which is likely the same as or structurally very similar to this compound.

Experimental Protocols

This section provides detailed methodologies for investigating the impact of this compound on tumor spheroid formation. The protocol for spheroid treatment is adapted from studies using the selective ALDH1A3 inhibitor NR6, providing a robust framework for evaluating this compound.[7]

Tumor Spheroid Formation Assay

Objective: To generate uniform tumor spheroids for subsequent inhibitor treatment and analysis.

Materials:

-

Cancer cell line of interest (e.g., MSTO-211H, HCT116, U87MG)

-

Complete cell culture medium

-

Ultra-low attachment 96-well plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cancer cells in standard 2D culture flasks until they reach 70-80% confluency.

-

Aspirate the culture medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate at 37°C until cells detach.

-

Neutralize trypsin with complete medium and collect the cell suspension.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

-

Perform a cell count and determine cell viability.

-

Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ cells/well).

-

Seed the cells into ultra-low attachment 96-well plates.

-

Centrifuge the plates at low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 48-72 hours to allow for spheroid formation.

This compound Treatment of Tumor Spheroids

Objective: To assess the effect of this compound on the viability and growth of pre-formed tumor spheroids.

Materials:

-

Pre-formed tumor spheroids in ultra-low attachment 96-well plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

Cell viability reagent (e.g., CellTiter-Glo® 3D)

Procedure:

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).

-

Carefully remove a portion of the existing medium from each well containing a spheroid.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).

-

At the end of the treatment period, assess spheroid morphology and size using a microscope.

-

Measure cell viability using a 3D-compatible assay according to the manufacturer's instructions.

Visualizing the Mechanism and Workflow

Signaling Pathways Influenced by ALDH1A3

ALDH1A3 primarily functions through the synthesis of retinoic acid, which in turn modulates gene transcription by binding to retinoic acid receptors (RAR) and retinoid X receptors (RXR).[5][6] Inhibition of ALDH1A3 is expected to disrupt this pathway, leading to downstream effects on cell proliferation, differentiation, and survival. Additionally, ALDH1A3 has been linked to the STAT3 and NF-κB signaling pathways, which are critical for cancer cell survival and chemoresistance.[10]

Figure 1: ALDH1A3 signaling pathways and the point of intervention by this compound.

Experimental Workflow

The following diagram illustrates the logical flow of an experiment designed to investigate the impact of this compound on tumor spheroid formation.

Figure 2: Experimental workflow for assessing this compound on tumor spheroids.

Conclusion and Future Directions

The available data strongly suggest that inhibiting ALDH1A3 is a viable strategy for targeting cancer stem cells and overcoming therapeutic resistance. This compound presents as a potent and selective tool for these investigations. While current quantitative data on its effects are primarily from 2D cultures, the methodologies and findings from studies on analogous inhibitors in 3D spheroid models provide a clear path forward. Future studies should focus on generating comprehensive dose-response curves for this compound in a variety of tumor spheroid models, elucidating the precise molecular consequences of its inhibitory action, and exploring its potential in combination with standard chemotherapeutic agents. This will be crucial for advancing our understanding of ALDH1A3's role in tumorigenesis and for the development of novel, targeted cancer therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. genecards.org [genecards.org]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Impact of Aldh1A3-IN-1 on the Expression of ALDH1A3 Downstream Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a critical enzyme in cellular processes and a key player in the pathology of various diseases, most notably cancer. Its role as a cancer stem cell marker and its contribution to tumor progression, metastasis, and chemoresistance have made it a compelling target for therapeutic intervention.[1][2][3] Aldh1A3-IN-1 is a potent and selective inhibitor of ALDH1A3 enzymatic activity.[4] This technical guide provides an in-depth overview of the effects of this compound on the expression of downstream targets of ALDH1A3, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. By inhibiting ALDH1A3, this compound is expected to modulate the expression of a host of genes involved in critical cellular signaling pathways.

Introduction to ALDH1A3 and its Signaling Pathways

ALDH1A3 is a member of the aldehyde dehydrogenase superfamily and plays a crucial role in the oxidation of retinaldehyde to retinoic acid (RA).[1] Retinoic acid is a potent signaling molecule that binds to nuclear receptors (RAR and RXR), which then act as transcription factors to regulate the expression of a wide array of genes containing retinoic acid response elements (RAREs).[1] Beyond its canonical role in RA synthesis, ALDH1A3 is implicated in several other signaling pathways that are crucial for cell proliferation, differentiation, and survival.

Key signaling pathways influenced by ALDH1A3 include:

-

Retinoic Acid (RA) Signaling: The primary and most well-understood pathway, where ALDH1A3-produced RA directly modulates gene expression.

-

PI3K/AKT/mTOR Pathway: ALDH1A3 has been shown to upregulate this pathway, contributing to cell survival and resistance to chemotherapy.

-

STAT3 Pathway: In non-small cell lung cancer, the STAT3 pathway is more activated in ALDH-positive cells, and its inhibition impairs the maintenance of cancer stem cells.

-

Epithelial-to-Mesenchymal Transition (EMT): ALDH1A3 can promote EMT by upregulating key transcription factors.

The inhibition of ALDH1A3 by this compound is anticipated to reverse or mitigate these effects by reducing the production of retinoic acid and potentially interfering with other non-canonical functions of the enzyme.

Effect of ALDH1A3 Inhibition on Downstream Target Expression

The inhibition of ALDH1A3 activity, whether through specific inhibitors like this compound or by genetic knockdown, leads to significant changes in the expression of its downstream target genes. The following tables summarize the quantitative effects on key targets as reported in the literature.

Table 1: Retinoic Acid Signaling and Cell Survival Targets

| Target Gene | Protein Product | Cancer Type | Experimental Approach | Observed Effect of ALDH1A3 Inhibition/Knockdown | Reference |

| TGM2 | Tissue Transglutaminase (tTG) | Mesenchymal Glioma Stem Cells | ALDH1A3 knockdown and enzymatic inhibition | Decreased mRNA and protein expression | [5] |

| CCNA2 | Cyclin A2 | Pulmonary Arterial Hypertension Smooth Muscle Cells | ALDH1A3 siRNA | Decreased mRNA expression | [6] |

| CCNB1 | Cyclin B1 | Pulmonary Arterial Hypertension Smooth Muscle Cells | ALDH1A3 siRNA | Decreased mRNA and protein expression | [6] |

| CDC20 | Cell division cycle protein 20 homolog | Pulmonary Arterial Hypertension Smooth Muscle Cells | ALDH1A3 siRNA | Decreased mRNA expression | [6] |

| TTK | TTK protein kinase | Pulmonary Arterial Hypertension Smooth Muscle Cells | ALDH1A3 siRNA | Decreased mRNA and protein expression | [6] |

Table 2: Epithelial-to-Mesenchymal Transition (EMT) and Metastasis Targets

| Target Gene | Protein Product | Cancer Type | Experimental Approach | Observed Effect of ALDH1A3 Inhibition/Knockdown | Reference |

| ZEB1 | Zinc finger E-box-binding homeobox 1 | Colon Cancer | ALDH1A3 knockdown | Decreased mRNA and protein expression (via inhibition of miR-200) | [1][7] |

| SNAI2 (Slug) | Snail Family Transcriptional Repressor 2 | Colon Cancer | ALDH1A3 knockdown | Decreased mRNA and protein expression (via inhibition of miR-200) | [1][7] |

| PLAT | Tissue Plasminogen Activator (tPA) | Triple-Negative Breast Cancer | ALDH1A3 knockdown | Decreased mRNA and protein expression | [8] |

| PLAU | Urokinase Plasminogen Activator (uPA) | Triple-Negative Breast Cancer | ALDH1A3 knockdown | Decreased mRNA and protein expression | [8] |

| SERPINB2 | Plasminogen Activator Inhibitor-2 (PAI-2) | Triple-Negative Breast Cancer | ALDH1A3 knockdown | Decreased mRNA expression | |

| CD44 | CD44 | Triple-Negative Breast Cancer | ALDH1A3 knockdown | Increased mRNA expression | [2] |

| CD24 | CD24 | Triple-Negative Breast Cancer | ALDH1A3 knockdown | Decreased mRNA expression | [2] |

Table 3: Metabolic Gene Targets

| Target Gene | Protein Product | Cell Type | Experimental Approach | Observed Effect of ALDH1A3 Inhibition/Knockdown | Reference |

| DLD | Dihydrolipoamide Dehydrogenase | Pulmonary Arterial Hypertension Smooth Muscle Cells | ALDH1A3 siRNA | Decreased mRNA expression | [6] |

| PKM2 | Pyruvate Kinase M2 | Pulmonary Arterial Hypertension Smooth Muscle Cells | ALDH1A3 siRNA | Decreased mRNA expression | [6] |

| IDH1 | Isocitrate Dehydrogenase 1 | Pulmonary Arterial Hypertension Smooth Muscle Cells | ALDH1A3 siRNA | Decreased mRNA expression | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on downstream target expression.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., cancer cell lines known to express ALDH1A3) in appropriate culture vessels at a density that allows for logarithmic growth during the experiment.

-